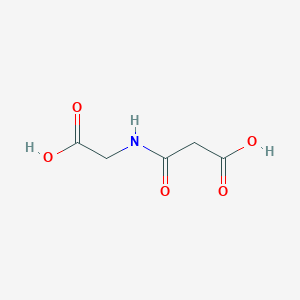

3-(Carboxymethylamino)-3-oxopropanoic acid

Description

Foundational Concepts and Structural Characteristics within Organic Chemistry

3-(Carboxymethylamino)-3-oxopropanoic acid is a dicarboxylic acid that also features an amide linkage and a keto group. This combination of functionalities suggests a rich and complex chemical behavior. The structure incorporates a malonic acid backbone, which is known for the reactivity of its central methylene (B1212753) group. researchgate.netresearchgate.net The presence of the carboxymethylamino substituent introduces characteristics of N-acyl amino acids, which are known for their amphiphilic properties and biological relevance. researchgate.netnih.gov

The molecule's reactivity is likely dictated by the interplay of its constituent parts. The β-keto acid moiety is susceptible to decarboxylation, a common reaction for this class of compounds. nih.govacs.org The amide bond provides structural rigidity and can participate in hydrogen bonding, influencing the compound's physical properties and intermolecular interactions. The two carboxylic acid groups provide sites for salt formation, esterification, and other reactions typical of this functional group.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C5H7NO5 | |

| Molecular Weight | 161.11 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar dicarboxylic acids and N-acyl amino acids. researchgate.net |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of two carboxylic acid groups and an amide linkage, which can form hydrogen bonds. |

| Acidity (pKa) | Expected to have two pKa values, likely in the ranges of 2-3 and 4-5 | Based on the pKa values of malonic acid and N-acyl amino acids. researchgate.net |

| Reactivity | Prone to decarboxylation upon heating; can undergo reactions at the carboxylic acid and amide groups. | Characteristic of β-keto acids and dicarboxylic acids. nih.govacs.org |

Historical Trajectories and Evolution of Research in Related Carboxylic and Oxopropanoic Acids

The study of carboxylic acids has a long and rich history, dating back to the early days of organic chemistry. Acetic acid, in the form of vinegar, has been known since antiquity. The systematic study of organic acids began in the 18th and 19th centuries with the isolation and characterization of numerous acids from natural sources. The development of synthetic methods in the 19th century allowed for the preparation of a wide array of carboxylic acids, including dicarboxylic acids like malonic acid. researchgate.net

The synthesis of amino acids and the subsequent development of peptide synthesis in the early 20th century by chemists like Emil Fischer laid the groundwork for understanding the formation and properties of amide bonds, a key feature of this compound. ideal-pharma.eunih.govomizzur.com The solid-phase peptide synthesis developed by Bruce Merrifield in the 1960s revolutionized the field and expanded the possibilities for creating complex peptide-like molecules. peptide.comcreative-peptides.com

Research into β-keto acids and their derivatives has also been a significant area of investigation. The reactivity of the keto group in the beta position to a carboxylic acid has been exploited in numerous synthetic transformations. The decarboxylation of β-keto acids is a classic reaction in organic chemistry and has been studied for its mechanistic intricacies. nih.govacs.org The development of methods for the synthesis of β-keto amides has further expanded the chemical space around these versatile building blocks. researchgate.netresearchgate.netacs.orgnih.gov

Contemporary Research Significance and Future Directions for this compound

While direct research on this compound is limited, the contemporary significance of its constituent chemical motifs suggests several potential avenues for future investigation. The combination of a dicarboxylic acid and an N-acyl amino acid structure points towards potential applications in medicinal chemistry and materials science.

Dicarboxylic acids are important platform chemicals and are used in the synthesis of polymers, pharmaceuticals, and other valuable products. nih.govnih.govrsc.orglongdom.org Recent research has focused on the bio-based production of dicarboxylic acids as a more sustainable alternative to petrochemical-based methods. nih.govnih.gov Functionalized amino acids and their derivatives are also of great interest in drug development, where they can be used to improve the pharmacokinetic properties of drugs or to create novel therapeutic agents. amerigoscientific.comnbinno.comnumberanalytics.comnih.govresearchgate.net The development of malonic acid derivatives as potent enzyme inhibitors is an active area of research. nih.gov

The unique structure of this compound makes it a candidate for several applications. Its ability to chelate metal ions, a property of many dicarboxylic acids, could be explored for applications in catalysis or as a sequestering agent. The presence of both hydrogen bond donors and acceptors could lead to the formation of interesting supramolecular structures.

Potential Research Directions

| Research Area | Potential Application/Focus | Rationale |

| Medicinal Chemistry | Development of enzyme inhibitors or drug delivery systems. nih.govresearchgate.net | The molecule's structure is similar to that of some enzyme substrates and could be designed to interact with active sites. The dicarboxylic acid moiety could be used to improve the solubility and bioavailability of drugs. amerigoscientific.com |

| Materials Science | Synthesis of novel polymers or functional materials. nih.govnih.gov | The two carboxylic acid groups can act as monomers in polymerization reactions, leading to the formation of polyesters or polyamides with unique properties. |

| Coordination Chemistry | Use as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. nih.gov | The dicarboxylic acid and amide functionalities provide multiple coordination sites for metal ions. |

| Synthetic Chemistry | Use as a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net | The multiple functional groups allow for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO5 |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

3-(carboxymethylamino)-3-oxopropanoic acid |

InChI |

InChI=1S/C5H7NO5/c7-3(1-4(8)9)6-2-5(10)11/h1-2H2,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

IRELCDFUNQUKLG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Research on 3 Carboxymethylamino 3 Oxopropanoic Acid

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and characteristics of 3-(Carboxymethylamino)-3-oxopropanoic acid. By interacting with electromagnetic radiation, these methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the methylene (B1212753) groups (CH₂) and the amine (NH) and carboxylic acid (OH) groups. The acidic protons of carboxylic acids are typically observed as broad singlets at a downfield chemical shift, often in the 10–12 ppm range. libretexts.org Protons on carbons adjacent to carboxylic acid groups generally appear in the 2-3 ppm region. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the carboxylic acid and amide groups are highly deshielded and appear significantly downfield, typically in the 160-180 ppm range. libretexts.org The methylene carbons are expected at higher field. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. nih.gov These experiments establish correlations between protons and carbons, confirming the connectivity of the molecular backbone and the precise assignment of all signals. nih.govmdpi.com

Expected NMR Data for this compound:

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl C=O | ¹³C NMR | 170 - 180 | Two distinct signals expected for the two carboxylic acid groups. |

| Amide C=O | ¹³C NMR | 165 - 175 | Chemical shift for the amide carbonyl carbon. |

| -CH₂- | ¹³C NMR | 40 - 60 | Two distinct signals expected for the two methylene carbons. |

| Carboxyl -OH | ¹H NMR | 10 - 12 | Typically a broad singlet; signal disappears upon D₂O exchange. libretexts.org |

| Amide -NH- | ¹H NMR | 7.5 - 8.5 | Chemical shift can vary based on solvent and concentration. |

| -CH₂- | ¹H NMR | 2.5 - 4.5 | Two distinct signals, likely coupled to each other and the NH proton. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. The resulting spectra serve as a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum is dominated by absorptions from its carboxylic acid and amide functionalities. A very broad absorption band extending from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.com The C=O stretching vibrations of the carboxylic acid and amide groups are expected to produce strong, sharp peaks in the region of 1600-1750 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid group also give rise to characteristic peaks, typically between 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information about the carbon backbone and can be used to study molecules in aqueous solutions, making it useful for biological and medical research. mdpi.com For related compounds like 3-aminopropanoic acid, characteristic Raman bands are observed in the 500-1500 cm⁻¹ and 2500-3500 cm⁻¹ regions, corresponding to vibrations of chemical bonds like alkanes. researchgate.net

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | IR | 2500 - 3300 (very broad) |

| Carboxylic Acid C=O | Stretch | IR, Raman | 1700 - 1725 |

| Amide C=O | Stretch (Amide I) | IR, Raman | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | IR | 1510 - 1570 |

| C-O | Stretch | IR | 1210 - 1320 |

| C-H | Stretch | IR, Raman | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. The utility of this technique for this compound is limited by its molecular structure. The compound lacks an extensive system of conjugated π-bonds, which are typically responsible for strong absorptions in the UV-Vis range.

The primary chromophores are the carbonyl groups of the amide and carboxylic acids. These groups undergo n→π* transitions, which are typically weak and occur at low wavelengths. Simple carboxylic acids, without additional conjugation, generally absorb around 210 nm, a region where many solvents also absorb, making analysis challenging. libretexts.org Therefore, UV-Vis spectroscopy is not a primary technique for structural elucidation of this compound but can be used for quantitative analysis if a suitable wavelength with minimal interference can be identified.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively used for the analysis of chiral molecules, as they are optically active. wikipedia.org

The molecule this compound is itself achiral, meaning it does not have a non-superimposable mirror image and will not produce a CD signal. However, CD spectroscopy would become a vital tool under specific circumstances:

Chiral Derivatives: If the molecule were synthetically modified to include a stereocenter, CD spectroscopy would be essential for confirming the stereochemistry of the product.

Interaction with Chiral Molecules: When an achiral molecule like this binds to a chiral macromolecule, such as a protein or DNA, an "induced" CD signal can be observed. mdpi.comnih.gov This induced signal provides information about the binding event and the conformation of the small molecule within the chiral binding site.

Chromatographic Separation Methodologies for Purity and Complex Mixture Analysis

Chromatographic methods are paramount for separating this compound from reaction byproducts, impurities, or complex biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its high-pressure counterpart, UPLC, are the most common chromatographic techniques for the analysis of small, polar, non-volatile molecules like this compound.

Challenges and Solutions: The analysis of small carboxylic acids by reversed-phase (RP) HPLC presents challenges, including poor retention on non-polar stationary phases (like C18) and low ionization efficiency for mass spectrometry (MS) detection. nih.gov To overcome these issues, chemical derivatization is often employed. nih.govnih.gov This involves reacting the carboxylic acid groups with a reagent to attach a moiety that enhances chromatographic retention and/or detector response. mdpi.comresearchgate.net For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) allows for sensitive detection by LC-MS. nih.govresearchgate.net

Analytical Conditions: A typical HPLC or UPLC method would involve a reversed-phase column and a gradient elution using a mixture of an aqueous mobile phase (often containing an acid modifier like formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a Diode Array Detector (DAD) if a suitable chromophore is present or introduced via derivatization. More commonly, Mass Spectrometry (MS) is used for its high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. nih.gov

Typical HPLC/UPLC Method Parameters for Carboxylic Acid Analysis:

| Parameter | Description |

| Column | Reversed-Phase C18 or C8, e.g., 2.1 x 100 mm, 1.7 µm particle size (for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient, e.g., 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV/DAD (post-derivatization) |

| Derivatization Reagent | e.g., 3-Nitrophenylhydrazine (3-NPH), 4-Bromo-N-methylbenzylamine (4-BNMA) nih.gov |

These advanced analytical techniques, from detailed NMR assignments to sensitive UPLC-MS methods, are critical for the comprehensive characterization of this compound, ensuring its identity, purity, and quantity are accurately determined in research settings.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique, but it is primarily suited for compounds that are volatile and thermally stable. gcms.cz this compound, with its two carboxylic acid groups and a secondary amine, is a polar, non-volatile molecule, making it unsuitable for direct GC analysis. researchgate.net To overcome this limitation, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile derivatives that are "GC-amenable". sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogens on the carboxyl (-COOH) and amine (-NH) groups with nonpolar moieties. sigmaaldrich.com This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior, leading to better peak shape and sensitivity. gcms.cznih.gov The most common derivatization strategies applicable to this compound are silylation and alkylation (specifically esterification).

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cztcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comnih.gov The reaction converts carboxylic acids to TMS esters and amines to TMS amines, significantly increasing volatility. tcichemicals.com

Alkylation/Esterification: This method converts carboxylic acids into esters (e.g., methyl or ethyl esters), which are much more volatile. gcms.cz This can be achieved using reagents like diazomethane (B1218177) or through acid-catalyzed esterification with an alcohol such as methanol or ethanol. gcms.cznih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and quantitative reaction, as incomplete derivatization can lead to multiple peaks and inaccurate quantification. sigmaaldrich.comnih.gov

Table 1: Common Derivatization Approaches for GC Analysis of Polar Analytes

| Derivatization Type | Reagent Example | Target Functional Groups | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH, -OH | TMS Ester, TMS Amine | Highly effective, creates volatile and thermally stable derivatives. sigmaaldrich.comtcichemicals.com |

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -COOH, -NH, -OH | TBDMS Derivative | Forms derivatives that are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.comnorthwestern.edu |

| Alkylation (Esterification) | Methanol/HCl | -COOH | Methyl Ester | Quick and quantitative, produces stable derivatives for GC analysis. gcms.cznih.gov |

| Acylation | TFAA (Trifluoroacetic anhydride) | -NH, -OH | Trifluoroacetyl Derivative | Increases volatility and enhances detectability with an electron capture detector (ECD). gcms.czjfda-online.com |

Capillary Electrophoresis (CE) and Related Electrokinetic Separation Techniques

Capillary Electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of charged molecules like this compound. nih.gov Unlike GC, CE analysis can be performed on aqueous samples without the need for derivatization, which simplifies sample preparation. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge and size. nih.gov

In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), which is an aqueous buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer). nih.govmdpi.com A high voltage is applied across the capillary, causing ions to migrate towards the electrode of opposite charge. As a dicarboxylic acid, this compound will be negatively charged (anionic) at a neutral or alkaline pH, and will migrate towards the anode. The high resolving power of CE allows for the separation of structurally similar compounds. researchgate.net

The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and identification, offering high resolution and selectivity for charged metabolites in complex biological samples. nih.gov

Table 2: Typical Parameters for Capillary Zone Electrophoresis of Small Anionic Compounds

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Capillary | Uncoated Fused Silica (e.g., 50 µm I.D.) | Provides a surface that supports electroosmotic flow (EOF). nih.gov |

| Background Electrolyte (BGE) | Borate or Phosphate Buffer (e.g., 25-50 mM) | Maintains a constant pH and provides conductivity for ion migration. nih.govmdpi.com |

| pH | 8.0 - 9.5 | Ensures that carboxylic acid groups are deprotonated, giving the analyte a negative charge. nih.gov |

| Voltage | 15 - 30 kV | Drives the separation by causing ion migration. |

| Injection Mode | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |

| Detection | UV or Mass Spectrometry (MS) | Quantifies or identifies the separated analytes. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. unito.it When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it offers unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing polar and non-volatile compounds like this compound in complex biological matrices. nih.gov It allows for direct analysis from aqueous solutions, often with minimal sample preparation. unimi.it Reversed-phase liquid chromatography using a C18 column is commonly employed, with a mobile phase gradient of water and acetonitrile, often containing a modifier like formic acid to improve peak shape and ionization efficiency. unimi.itnih.gov

While direct analysis is possible, derivatization can be used to enhance detection sensitivity and chromatographic retention. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (3-NPH), used in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can target the carboxylic acid groups. unimi.itnih.govresearchgate.net This derivatization adds a readily ionizable moiety to the molecule, significantly improving its signal in the mass spectrometer, particularly with electrospray ionization (ESI). nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. unito.it In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of the compound) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. unito.it For quantitative analysis, the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM) is used, where the mass spectrometer is set to monitor a specific transition from a precursor ion to a product ion. nih.gov

Table 3: LC-MS/MS Derivatization Methods for Carboxylic Acids

| Derivatization Reagent | Coupling Agent | Target Analyte Class | Key Advantages | Reference |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC | Short- and Medium-Chain Fatty Acids | Enhances ionization efficiency and allows for sensitive detection in negative ion mode. unimi.it | unimi.it |

| Aniline | EDC | Carboxylic Acids | Reduces analyte polarity and improves separation on reversed-phase columns. nih.gov | nih.gov |

| Dimethylaminophenacyl bromide (DmPABr) | N/A | Carboxylic Acids | Adds a permanently charged quaternary amine group, improving ESI+ signal. researchgate.net | researchgate.net |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | EDC | Carboxylic Acids | Introduces an isotopic signature and additional fragmentation identifiers for enhanced screening. vu.nl | vu.nl |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov For this compound, analysis by GC-MS requires prior derivatization to increase its volatility, as discussed in section 3.2.2. sigmaaldrich.comtcichemicals.com Common derivatives include trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters/amines. sigmaaldrich.comnorthwestern.edu

Once the derivatized compound is separated on the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. sigmaaldrich.com EI is a hard ionization technique that causes extensive and reproducible fragmentation of the molecule. sigmaaldrich.com The resulting mass spectrum serves as a chemical "fingerprint" with a unique pattern of fragment ions that can be used for definitive identification by comparing it to spectral libraries. iu.edu For silylated derivatives, characteristic fragments often include the molecular ion and ions corresponding to the loss of a methyl group ([M-15]⁺) or, for TBDMS derivatives, a tert-butyl group ([M-57]⁺). sigmaaldrich.comnorthwestern.edu This fragmentation pattern provides valuable structural information.

Table 4: Potential Derivatives of this compound for GC-MS and Expected Fragmentation

| Derivative Type | Functional Groups Modified | Expected Mass Increase | Common EI-MS Fragments |

|---|---|---|---|

| Tri-trimethylsilyl (3TMS) | 2 x -COOH, 1 x -NH | +216 Da (3 x 72) | [M]⁺, [M-15]⁺ (loss of CH₃), ions related to silylated carboxyl groups (e.g., m/z 147). nist.gov |

| Tri-tert-butyldimethylsilyl (3TBDMS) | 2 x -COOH, 1 x -NH | +342 Da (3 x 114) | [M-57]⁺ (loss of C₄H₉), [M-15]⁺ (loss of CH₃). sigmaaldrich.comnorthwestern.edu |

| Dimethyl ester, N-TMS | 2 x -COOH, 1 x -NH | +100 Da (2 x 14 + 72) | Fragments related to loss of methoxy (B1213986) groups (-OCH₃) and subsequent fragmentation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with very high accuracy. nih.gov Unlike nominal mass instruments (like quadrupole mass spectrometers) that measure mass to the nearest integer, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure the mass-to-charge ratio to several decimal places. nih.gov

This capability allows for the calculation of an exact mass for this compound. The exact mass is unique to its specific elemental formula (C₅H₇NO₆). By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of its constituent atoms, the elemental formula can be confirmed unambiguously. This is crucial for identifying unknown compounds or confirming the identity of synthesized molecules, as it can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). csic.es

Table 5: Theoretical Mass Values for this compound (C₅H₇NO₆)

| Species | Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| Neutral Molecule | C₅H₇NO₆ | 177 | 177.02734 |

| Deprotonated Ion [M-H]⁻ | C₅H₆NO₆⁻ | 176 | 176.01951 |

| Protonated Ion [M+H]⁺ | C₅H₈NO₆⁺ | 178 | 178.03516 |

| Sodium Adduct [M+Na]⁺ | C₅H₇NNaO₆⁺ | 200 | 200.01715 |

Biochemical Roles and Enzymatic Interactions of 3 Carboxymethylamino 3 Oxopropanoic Acid

Investigation of Metabolic Pathways and Biochemical Transformations

The metabolic fate of 3-(carboxymethylamino)-3-oxopropanoic acid remains to be elucidated. However, based on its chemical structure, which features both amino acid and dicarboxylic acid characteristics, several hypothetical pathways can be proposed.

Hypothetical Involvement in Amino Acid Metabolism and Interconversions

Given the presence of a carboxymethylamino group, it is plausible that this compound could intersect with amino acid metabolism. This could occur through transamination or deamination reactions, processes central to the interconversion and degradation of amino acids. The compound might act as a substrate for aminotransferases, donating its amino group to an α-keto acid to form a new amino acid and an α-keto acid derivative of the parent molecule. The carbon skeleton could then potentially enter central metabolic pathways.

Exploration of Connections to Carboxylic Acid and Ketone Body Metabolism

The dicarboxylic acid structure of the molecule suggests a potential link to the metabolism of other carboxylic acids. It could hypothetically be metabolized via pathways similar to those for other dicarboxylic acids, possibly involving oxidation or decarboxylation. A connection to ketone body metabolism is less direct but could be envisioned if the degradation of this compound were to yield acetyl-CoA or other ketogenic precursors. Ketone bodies are produced from the breakdown of fatty acids and ketogenic amino acids.

Biosynthetic Precursors and Degradation Products of this compound

The biosynthetic origins of this compound are currently unknown. Hypothetically, it could be synthesized from the condensation of glycine (B1666218) (or its derivatives) with a dicarboxylic acid or an α-keto acid.

Regarding its degradation, the molecule could be broken down into smaller, more common metabolic intermediates. Potential degradation products might include glycine, oxalic acid, or malonic acid, depending on the specific enzymatic cleavage points.

Enzyme Inhibition and Activation Studies

Without experimental data, any discussion of enzyme inhibition or activation by this compound is speculative.

Kinetics and Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)

If this compound were to act as an enzyme inhibitor, its mechanism would depend on its binding affinity for the enzyme's active site or an allosteric site. As a structural analog of a natural substrate, it could potentially act as a competitive inhibitor, binding to the active site and preventing the substrate from binding. Alternatively, it could bind to an allosteric site, inducing a conformational change in the enzyme and acting as a non-competitive inhibitor.

Table 1: Hypothetical Enzyme Inhibition Kinetics

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor resembles the substrate and competes for the active site. | Unchanged | Increased |

| Non-competitive | Inhibitor binds to a site other than the active site, altering enzyme conformation. | Decreased | Unchanged |

This table represents theoretical models of enzyme inhibition and is not based on experimental data for this compound.

Specificity and promiscuity with Metabolic Enzymes

The specificity of this compound for any particular enzyme would be determined by its molecular structure and how well it fits into the enzyme's active or allosteric sites. It is conceivable that it could interact with enzymes involved in amino acid or dicarboxylic acid metabolism due to its structural features. The degree of specificity versus promiscuity would depend on how many different enzymes recognize and bind to it.

Allosteric Effects and Conformational Changes Induced by this compound

This compound, more commonly known as N-Oxalylglycine (NOG), functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Its structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, thereby preventing the binding of the natural substrate. While NOG is not a classical allosteric modulator that binds to a site distinct from the active site, its interaction with the catalytic center can be associated with conformational adjustments within the enzyme.

The JMJD2A structure reveals a lysyl-binding pocket where substrates are bound in distinct bent conformations, a process that involves a zinc-binding site within the enzyme. researchgate.netox.ac.uk The backbone of JMJD2A in peptide-complexed forms (with NOG present) adopts a conformation similar to the uncomplexed form, but the binding of the substrate peptide still results in local rearrangements. researchgate.net These findings indicate that while NOG's primary inhibitory mechanism is competitive, the subsequent binding of the peptide substrate leads to conformational shifts within the enzyme's active site, which are crucial for substrate recognition and catalysis.

Molecular Interactions in Biological Systems

Protein-Ligand Binding and Receptor Interactions

The molecular interactions of this compound (NOG) are best characterized by its binding to the active site of α-ketoglutarate-dependent dioxygenases. As a structural analog of α-ketoglutarate, NOG competitively inhibits these enzymes by occupying the cofactor binding site. wikipedia.orgnih.gov

Detailed structural studies, such as the crystal structure of JMJD2A complexed with Ni(II) (in place of Fe(II)), zinc, and NOG (PDB ID: 2OQ7), have elucidated the specific interactions. researchgate.netthesgc.orgrcsb.org In this complex, NOG is located in the active site where it interacts with the metal cofactor and surrounding amino acid residues. The trimethyl group of the histone substrate is deeply buried in the catalytic pocket, which is formed by residues from the Jumonji C domain, a mixed structural region, and the C-terminal domain. nih.gov The presence of NOG in the active site mimics the state of the enzyme at the beginning of the hydroxylation reaction. nih.gov

The binding of NOG to these enzymes is a key determinant of its inhibitory activity. The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for NOG against several of these enzymes.

| Enzyme | IC50 Value (μM) |

|---|---|

| JMJD2A | 250 mesgenbio.comcaymanchem.com |

| JMJD2C | 500 mesgenbio.comcaymanchem.com |

| JMJD2E | 24 mesgenbio.comcaymanchem.com |

| PHD1 | 2.1 mesgenbio.comcaymanchem.com |

| PHD2 | 5.6 mesgenbio.comcaymanchem.com |

Currently, there is no significant evidence to suggest that this compound interacts with cellular receptors in the classical sense of a ligand binding to a cell-surface or nuclear receptor to initiate a signaling cascade. Its biological effects are primarily attributed to its role as an enzyme inhibitor.

Modulation of Nucleic Acid Function and Integrity

This compound does not directly interact with or bind to nucleic acids such as DNA and RNA. Its influence on nucleic acid function is indirect, mediated through its effects on proteins that regulate gene expression.

The primary mechanism by which NOG modulates gene expression is through the inhibition of histone demethylases, particularly those belonging to the Jumonji C (JmjC) domain-containing family. researchgate.netnih.gov Histone methylation is a critical epigenetic modification that influences chromatin structure and gene accessibility. mdpi.com By inhibiting enzymes like JMJD2A, NOG can lead to alterations in the methylation status of histones, such as the persistence of methylation marks on histone H3 at lysines 9 and 36 (H3K9 and H3K36). caymanchem.com Changes in these histone marks can lead to either the repression or activation of gene transcription, depending on the specific mark and its genomic location. nih.gov

Furthermore, by inhibiting prolyl hydroxylases and subsequently stabilizing the transcription factor HIF-1α, NOG can indirectly influence the expression of a wide array of genes. nih.govcellsignal.com HIF-1α binds to hypoxia-responsive elements (HREs) in the promoter regions of its target genes, thereby activating their transcription. genome.jpcusabio.com This regulatory action at the level of transcription is a key indirect mechanism through which NOG impacts cellular function, rather than through any direct interaction with nucleic acids themselves.

Role in Cellular Signaling Cascades and Regulatory Networks

This compound plays a significant role in modulating key cellular signaling cascades, primarily through its inhibition of α-ketoglutarate-dependent dioxygenases. Two major pathways are notably affected: the HIF-1 signaling pathway and the epigenetic regulation of gene expression.

HIF-1 Signaling Pathway:

A primary and well-documented role of NOG is its ability to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. frontiersin.org Under normal oxygen conditions (normoxia), the HIF-1α subunit is kept at low levels through continuous degradation. This process is initiated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. cusabio.comabcam.com This hydroxylation allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. abcam.com

NOG, by competitively inhibiting PHDs, prevents the hydroxylation of HIF-1α. nih.gov This leads to the stabilization of the HIF-1α subunit, which can then translocate to the nucleus, dimerize with the constitutively expressed HIF-1β subunit, and bind to HREs on the DNA. cellsignal.comgenome.jp This activation of HIF-1 leads to the transcription of numerous target genes involved in various cellular processes, including:

Angiogenesis: Upregulation of factors like Vascular Endothelial Growth Factor (VEGF). abcam.com

Glucose Metabolism: Increased expression of glucose transporters and glycolytic enzymes. abcam.com

Cell Survival and Apoptosis: Modulation of pro- and anti-apoptotic factors. researchgate.net

This "pseudo-hypoxic" state induced by NOG has been shown to be neuroprotective in models of ischemic injury. nih.gov

Epigenetic Regulatory Networks:

Computational and Theoretical Investigations of 3 Carboxymethylamino 3 Oxopropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive numerous chemical properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Functionals like B3LYP combined with basis sets such as 6-311G are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule. For 3-(carboxymethylamino)-3-oxopropanoic acid, this would involve determining the spatial arrangement of its two carboxylic acid groups, the central amide linkage, and the methylene (B1212753) bridge. The final output provides a set of coordinates for each atom and the total electronic energy of the optimized structure.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Carboxyamino Compound. (Note: Data is illustrative, based on calculations for 4-(carboxyamino)-benzoic acid and serves as an example of typical DFT output.) researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Carboxyl) | ~1.21 Å |

| C-O (Carboxyl) | ~1.35 Å | |

| C-N (Amide) | ~1.36 Å | |

| C=O (Amide) | ~1.24 Å | |

| Bond Angle | O=C-O (Carboxyl) | ~124° |

| C-N-C (Amide) | ~122° | |

| O=C-N (Amide) | ~123° |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

DFT is also instrumental in predicting spectroscopic properties, which can be used to validate or interpret experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the nuclear magnetic shielding tensors of a molecule. nih.gov These tensors are then used to predict ¹H and ¹³C NMR chemical shifts, typically by referencing the calculated values against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high enough to aid in the assignment of complex NMR spectra, with reported root-mean-square deviations for ¹H and ¹³C shifts being as low as 0.07–0.19 ppm and 0.5–2.9 ppm, respectively, with optimal methodologies. mdpi.com

IR Frequencies: The calculation of harmonic vibrational frequencies is another key application of DFT. These frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96) for better agreement. researchgate.net Analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions, such as C=O stretching, N-H bending, or O-H stretching. researchgate.net

Table 2: Predicted IR Frequencies and Assignments for Functional Groups Relevant to this compound. (Note: These are general frequency ranges for the functional groups present in the target molecule.)

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 - 3200 (Broad) |

| N-H Stretch | Amide | 3500 - 3100 |

| C-H Stretch | Methylene (-CH₂-) | 3000 - 2850 |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 |

| C=O Stretch (Amide I) | Amide | ~1680 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides deep insights into how chemical reactions occur by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this method allows for the location and characterization of transition states—the highest energy point along a reaction coordinate.

By calculating the energy difference between the reactants and the transition state, the activation energy barrier for a reaction can be determined. researchgate.net For a molecule like this compound, this could be used to study its thermal decomposition, hydrolysis of the amide bond, or intramolecular cyclization reactions. researchgate.net Such analyses are vital for understanding the molecule's stability and reactivity under various conditions. While specific studies on this molecule are not available, computational investigations into the reaction mechanisms of N-acyl amino acids and related compounds have successfully elucidated pathways for their synthesis and degradation. nih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While quantum mechanics describes a molecule's static electronic properties, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule moves, flexes, and interacts with its environment.

Ligand Conformation in Solution and Protein Binding Pockets

MD simulations provide a detailed view of the conformational flexibility of a molecule in different environments.

In Solution: In an aqueous environment, the conformation of this compound would be influenced by its interactions with water molecules. MD simulations can track the rotation around its single bonds, revealing the most populated conformations and the transitions between them. This provides a dynamic picture of the molecule's shape and flexibility in a biologically relevant medium. researchgate.net

In Protein Binding Pockets: If this compound acts as a ligand for a protein, MD simulations can be used to study the stability of the protein-ligand complex. After an initial binding pose is predicted via molecular docking, an MD simulation can reveal how the ligand adjusts its conformation within the binding pocket and which interactions (e.g., hydrogen bonds, salt bridges) are most persistent over time. nih.govnih.gov This analysis is critical for understanding the molecular basis of binding affinity and selectivity.

Solvation Effects and Intermolecular Interactions

MD simulations explicitly model the surrounding solvent, allowing for a detailed investigation of solvation and non-covalent interactions.

Solvation Effects: The arrangement of solvent molecules around a solute can be characterized using tools like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. For this compound, this would reveal the structure of the hydration shells around its polar carboxyl and amide groups. The simulations can quantify the number of hydrogen bonds formed between the molecule and surrounding water, providing insight into its solubility and the energetic contributions of solvation. rsc.orgnih.gov

Intermolecular Interactions: In concentrated solutions or the solid state, MD simulations can model the interactions between multiple molecules of this compound. These simulations can identify the preferred modes of association, such as the formation of hydrogen-bonded dimers between carboxylic acid groups, which is a common feature for dicarboxylic acids. rutgers.edunih.gov Understanding these intermolecular forces is key to predicting macroscopic properties like crystal structure and solubility. core.ac.ukscispace.com

Table 3: Potential Intermolecular Interactions for this compound.

| Interaction Type | Donor Group | Acceptor Group | Environment |

| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O, Amide C=O, Water | Aqueous Solution, Solid State |

| Amide N-H | Carboxyl C=O, Amide C=O, Water | Aqueous Solution, Solid State | |

| Water | Carboxyl C=O, Amide C=O | Aqueous Solution | |

| Ionic/Salt Bridge | Deprotonated Carboxylate (-COO⁻) | Protonated Amine (if applicable), Metal Ions | Aqueous Solution (pH dependent) |

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule might interact with a protein target.

Prediction of Binding Affinity and Pose with Target Proteins

This process involves using computer algorithms to place a 3D model of the ligand (in this case, this compound) into the binding site of a target protein. The software then calculates a "docking score," which estimates the binding affinity, and predicts the most likely binding orientation, or "pose." This information is crucial for understanding the potential mechanism of action of a compound. However, no such predictions for this compound have been published.

Identification of Potential Biochemical Targets

Virtual screening could be used to dock this compound against a large library of known protein structures to identify potential biological targets. This helps in hypothesizing its biological function or potential as a therapeutic agent. As a structural analog of malonic acid, a known competitive inhibitor of succinate (B1194679) dehydrogenase, it could be hypothesized that this enzyme might be a potential target. However, no specific virtual screening studies have been conducted to confirm this or identify other potential targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally similar molecules (analogs) with measured biological activity is required.

Since there are no published studies on the biological activity of this compound or a series of its analogs, no QSAR models have been developed. Such a study would involve synthesizing and testing a library of related compounds to generate the necessary data for building a predictive QSAR model. This model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Future Directions and Emerging Avenues in the Study of 3 Carboxymethylamino 3 Oxopropanoic Acid

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and biological concentrations of 3-(Carboxymethylamino)-3-oxopropanoic acid is fundamental to elucidating its function. The integration of advanced analytical techniques will be crucial for its comprehensive characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a powerful tool for the sensitive and specific quantification of this and related acidic amino acid derivatives in biological matrices. nih.govresearchgate.net

Future methodologies will likely focus on enhancing the chromatographic separation and detection of such polar compounds. The use of mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can offer superior separation of underivatized amino acids. sielc.comhelixchrom.com Furthermore, derivatization techniques, such as esterification or reaction with chiral reagents like Marfey's reagent, can improve chromatographic performance and allow for picomole-level detection. nih.govnyu.edu Tandem mass spectrometry (MS/MS) will be indispensable for structural elucidation and confirmation, providing a high degree of accuracy and reproducibility. nih.gov

Table 1: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Principle | Application | Potential Advantages |

|---|---|---|---|

| HPLC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. | Quantification and identification in complex biological samples. | High sensitivity, specificity, and structural confirmation. |

| Mixed-Mode HPLC | Utilizes stationary phases with both reversed-phase and ion-exchange properties. | Separation of polar and ionizable compounds like amino acids without derivatization. | Improved retention and separation of challenging analytes. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties followed by mass analysis. | Analysis of derivatized amino acids to increase volatility. | Provides detailed metabolic information, particularly for isotope labeling studies. nih.gov |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | High-resolution separation of charged molecules. | Minimal sample consumption and high separation efficiency. |

Multi-omics Approaches for Systems-Level Understanding

To appreciate the full biological context of this compound, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the pathways and networks in which this compound is involved. semanticscholar.orgresearchgate.nete-enm.org

Metabolomics studies, in particular, will be central to identifying correlations between the levels of this compound and other metabolites, which can suggest its involvement in specific metabolic pathways. researchgate.net By combining metabolomic data with transcriptomic and proteomic data, researchers can link changes in the concentration of this compound to alterations in gene expression and protein abundance, thereby uncovering regulatory mechanisms and functional consequences. e-enm.orgbiorxiv.org This integrated approach can help to build comprehensive models of cellular metabolism and disease states where this molecule may play a role. e-enm.org

Table 2: Multi-omics Strategies for Investigating this compound

| Omics Layer | Focus of Analysis | Potential Insights |

|---|---|---|

| Metabolomics | Quantitative profiling of a broad range of small molecules, including this compound. | Identification of metabolic pathways influenced by or influencing the compound. |

| Transcriptomics | Analysis of gene expression profiles. | Uncovering genes and pathways that are co-regulated with the abundance of the compound. |

| Proteomics | Large-scale study of proteins. | Identifying proteins whose expression or modification state correlates with the compound's levels, suggesting functional links. |

| Integrated Multi-omics | Computational integration of data from all omics layers. | A systems-level understanding of the compound's role in health and disease. mdpi.com |

Exploration of Unconventional Biochemical Roles and Pathways

While the name suggests a role in amino acid metabolism, the full spectrum of biochemical functions for this compound remains to be explored. Future research should venture beyond conventional metabolic pathways to investigate novel roles. For instance, its structural similarity to N-methyl-D-aspartic acid (NMDA) suggests a potential, though as yet unproven, role in neurochemistry. hmdb.ca

Isotope tracing studies, using precursors labeled with stable isotopes like ¹³C or ¹⁵N, will be instrumental in mapping the metabolic fate of this compound and identifying novel biosynthetic and degradation pathways. nih.gov Such studies can reveal previously unknown enzymatic reactions and metabolic interconnections, expanding our understanding of its biochemical significance.

Development of Novel Research Tools and Methodologies

Progress in understanding this compound will also depend on the development of new research tools. The synthesis of isotopically labeled standards will be essential for accurate quantification in complex samples using mass spectrometry. veeprho.com Furthermore, the development of specific antibodies or molecular probes could enable the visualization of its subcellular localization and facilitate the identification of interacting proteins.

The creation of genetically engineered cell lines or model organisms with altered levels of this compound could provide powerful systems for studying its physiological and pathological roles. These tools will be invaluable for functional studies aimed at dissecting the precise molecular mechanisms through which this compound exerts its effects.

Q & A

Q. What analytical techniques are most effective for characterizing this compound and verifying structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, NMR peaks at δ 2.5–3.0 ppm (methylene protons adjacent to the carbonyl) and δ 170–175 ppm (carbonyl carbons) are diagnostic . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity.

| Technique | Key Signals | Resolution Criteria |

|---|---|---|

| ¹H NMR | δ 3.2 (CH₂NH) | Integration ratio matches molecular formula |

| HRMS | [M+H]⁺ = 176.058 | Mass error < 2 ppm |

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, particularly in glutathione (GSH) conjugation?

- Methodological Answer : The compound acts as a metabolite in drug detoxification pathways. In vitro studies show it undergoes Michael addition with GSH, forming conjugates like 2-amino-5-[[3-(carboxymethylamino)-3-oxopropyl]sulfanyl]-5-oxopentanoic acid (GSG) . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can track these adducts. Mercapturic acid pathway enzymes (e.g., γ-glutamyltransferase) further process these conjugates.

Q. What computational strategies are effective for predicting the inhibitory activity of this compound against enzymes like acetylcholinesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model binding interactions. Docking scores for analogous compounds (e.g., 3-MOP) suggest hydrogen bonding with Ser203 and π-π stacking with Trp86 in acetylcholinesterase . Free energy calculations (MM-PBSA/GBSA) refine affinity predictions.

| Target Enzyme | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Acetylcholinesterase | -9.2 ± 0.3 | Ser203 (H-bond), Trp86 (π-stacking) |

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity and biological activity of this compound?

- Methodological Answer : Introducing halogens (e.g., Cl, Br) at the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks in conjugation reactions. For example, brominated analogs show 2–3× higher reactivity in GSH adduct formation compared to non-halogenated derivatives . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) correlate substituent effects with reaction kinetics.

Data Contradiction Analysis

Q. Discrepancies exist in reported pKa values for this compound. How can these be resolved experimentally?

- Methodological Answer : Conflicting pKa values (e.g., 4.3 vs. 4.8) may arise from solvent polarity or ionic strength differences. Potentiometric titration in standardized buffers (e.g., 0.1 M KCl) with a glass electrode provides reliable measurements. Compare results with computational predictions (e.g., ChemAxon or SPARC) to validate consistency .

Experimental Design Guidelines

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound in neuronal cell lines?

- Methodological Answer : Use SH-SY5Y or PC12 cells treated with 10–100 μM of the compound. Assess viability via MTT assay (absorbance at 570 nm) and apoptosis via Annexin V/PI staining. Include acetylcholinesterase inhibitors (e.g., donepezil) as positive controls to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.